![molecular formula C11H15BrN2O2 B1397757 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine CAS No. 1010104-32-1](/img/structure/B1397757.png)
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine
Descripción general
Descripción
“4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine” is a chemical compound with the molecular formula C11H15BrN2O2 .
Molecular Structure Analysis
The molecular structure of “4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine” consists of a morpholine ring attached to a bromopyridine ring via an ethoxy linker . The InChI code for this compound is 1S/C11H15BrN2O2.ClH/c12-10-1-2-11 (13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.62 . It has a predicted boiling point of 354.4±42.0 °C and a predicted density of 1.499±0.06 g/cm3 . The compound should be stored in a dark place, sealed, and at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, a derivative related to the target compound, has been synthesized and characterized through NMR, IR, Mass spectral studies, and X-ray diffraction. This compound showed significant anti-tuberculosis and antimicrobial activities (Mamatha et al., 2019).
Biological Activity
- The synthesized derivative of the target compound demonstrated remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior anti-microbial activity, with MIC values lower than standard treatments. These findings highlight its potential in treating infectious diseases (Mamatha et al., 2019).
Chemical Reactions and Derivatives
- A reaction involving a similar compound, 4-Morpholinocoumarin, yielded cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. This reaction demonstrates the versatility and reactivity of compounds related to the target chemical (Jagodziński et al., 2000).
Applications in Inhibition Studies
- The effects of derivatives similar to the target compound on the aqueous oxidation of chalcopyrite were studied. The results showed that these derivatives are effective anodic inhibitors, suggesting potential applications in inhibiting oxidation processes in various industrial scenarios (Chirita et al., 2020).
Antifungal Agents
- Derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species. This highlights the potential use of similar compounds in developing new antifungal treatments (Bardiot et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(5-bromopyridin-3-yl)oxyethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-7-11(9-13-8-10)16-6-3-14-1-4-15-5-2-14/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQQVOMBCSCTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
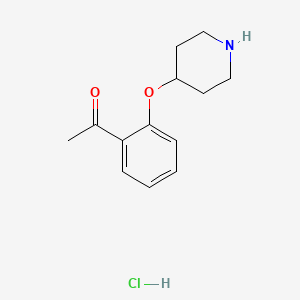
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
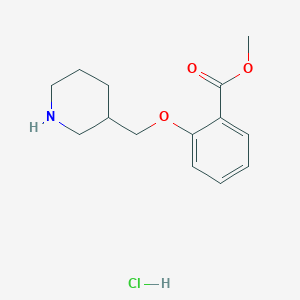
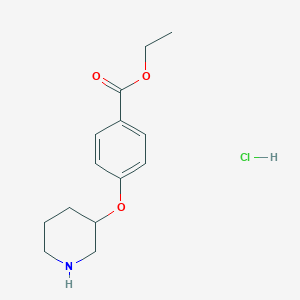
![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)
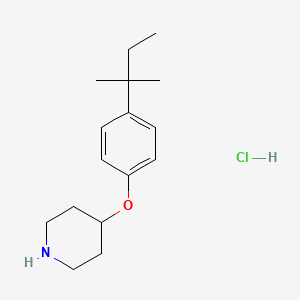
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
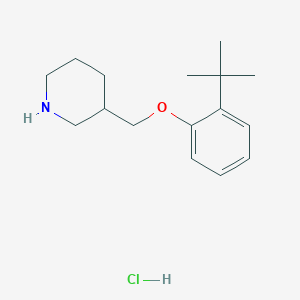
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)